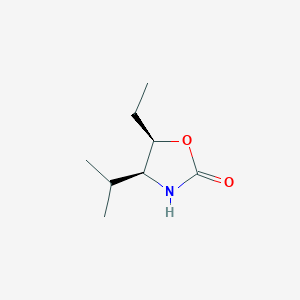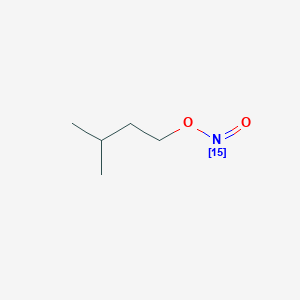
Isoamyl nitrite-15N
Overview
Description
Isoamyl nitrite-15N is a nitrogen isotope-labeled compound with the chemical formula C5H11NO2. It is a colorless liquid with a pungent odor and is used primarily as an isotope labeling reagent and tracer in biochemical research. The compound is notable for its use in tracking the metabolism and distribution of substances within organisms due to the presence of the 15N isotope, which differentiates it from the more common 14N isotope .
Preparation Methods
Isoamyl nitrite-15N is typically synthesized through the reaction of isoamyl alcohol with nitric acid to form isovalerate, which is then reacted with 15NH2 to produce this compound . The general reaction can be represented as follows: [ \text{Isoamyl alcohol} + \text{Nitric acid} \rightarrow \text{Isovalerate} ] [ \text{Isovalerate} + \text{15NH2} \rightarrow \text{this compound} ]
In industrial settings, the synthesis involves mixing isoamyl alcohol with an aqueous sodium nitrite solution, followed by the dropwise addition of concentrated sulfuric acid to the cooled mixture. The intermediate formation of nitrogen dioxide and nitric oxide then converts the alcohol to the nitrite ester .
Chemical Reactions Analysis
Isoamyl nitrite-15N undergoes several types of chemical reactions, including:
Decomposition: In the presence of a base, this compound decomposes to form isoamyl alcohol and nitrite salts[ \text{C5H11ONO} + \text{NaOH} \rightarrow \text{C5H11OH} + \text{NaNO2} ]
Reaction with Carbanions: This compound reacts with carbanions to form oximes.
Common reagents used in these reactions include sodium hydroxide for decomposition and various carbanions for oxime formation. The major products formed from these reactions are isoamyl alcohol and nitrite salts or oximes, depending on the reaction conditions .
Scientific Research Applications
Isoamyl nitrite-15N is widely used in scientific research due to its labeling properties. Some of its applications include:
Biochemical Research: Used as a tracer to study metabolic pathways and the distribution of compounds within organisms.
Analytical Chemistry: Employed as an analytical standard for various chemical analyses.
Medical Research: Investigated for its potential use in treating conditions such as angina and cyanide poisoning due to its vasodilatory properties
Mechanism of Action
The mechanism of action of isoamyl nitrite-15N involves its role as a vasodilator. It functions as a source of nitric oxide, which signals the relaxation of involuntary muscles, leading to the dilation of blood vessels. This results in a reduction in systemic and pulmonary arterial pressure and decreased cardiac output . In the case of cyanide poisoning, this compound promotes the formation of methemoglobin, which binds to cyanide to form non-toxic cyanmethemoglobin .
Comparison with Similar Compounds
Isoamyl nitrite-15N can be compared to other alkyl nitrites such as:
Isopentyl nitrite: Similar in structure and function but does not contain the 15N isotope.
Amyl nitrite: Used medically for similar purposes but lacks the isotope labeling property
The uniqueness of this compound lies in its 15N isotope, which makes it particularly valuable for research applications involving isotopic labeling and tracing .
Properties
IUPAC Name |
3-methylbutyl nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFXIOWLTKNBAP-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCO[15N]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480167 | |
| Record name | Isoamyl nitrite-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120670-20-4 | |
| Record name | Isoamyl nitrite-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120670-20-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


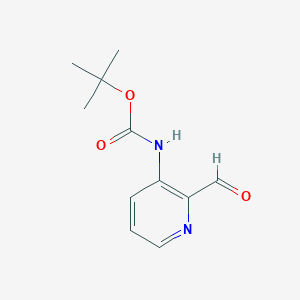
![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)


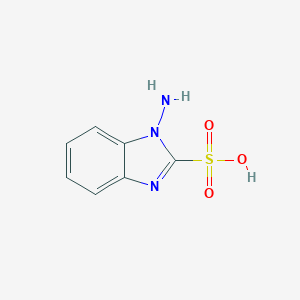
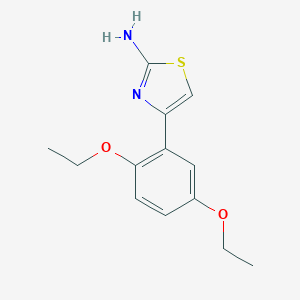
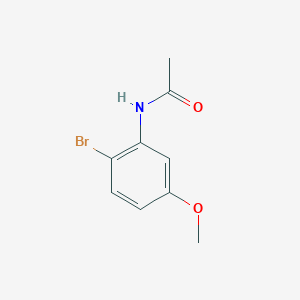
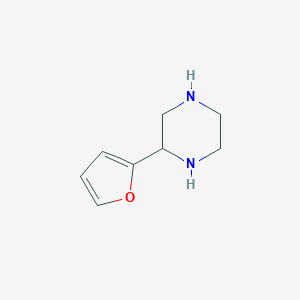
![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
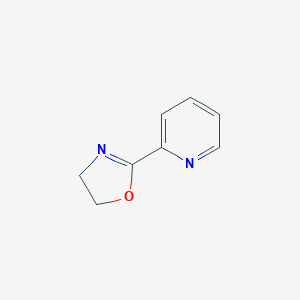

![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B54328.png)
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)
